5-tert-Butyl-4,6-dinitro-m-xylene

CAS No.: 84434-22-0

Cat. No.: VC17005362

Molecular Formula: C12H16N2O4

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84434-22-0 |

|---|---|

| Molecular Formula | C12H16N2O4 |

| Molecular Weight | 252.27 g/mol |

| IUPAC Name | 3-tert-butyl-1,5-dimethyl-2,4-dinitrobenzene |

| Standard InChI | InChI=1S/C12H16N2O4/c1-7-6-8(2)11(14(17)18)9(12(3,4)5)10(7)13(15)16/h6H,1-5H3 |

| Standard InChI Key | ZHFGLQLHVTZCGJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C(=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-])C |

Introduction

Structural and Chemical Properties

Molecular Architecture

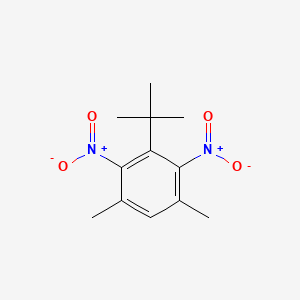

5-tert-Butyl-4,6-dinitro-m-xylene (CAS No. 84434-22-0) features a benzene ring substituted with two nitro groups (), a tert-butyl group (), and two methyl groups () at positions 1, 3, 4, 5, and 6 (Figure 1). The tert-butyl group at position 5 and nitro groups at positions 4 and 6 create steric hindrance, influencing the compound’s reactivity and stability .

Table 1: Chemical Identity and Physical Properties

| Property | Value/Descriptor | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 252.27 g/mol | |

| Density | 1.187 g/cm³ | |

| Solubility in Water | Insoluble | |

| SMILES Notation | CC1=CC(=C(C(=C1N+[O-])C(C)(C)C)N+[O-])C | |

| InChIKey | ZHFGLQLHVTZCGJ-UHFFFAOYSA-N |

Spectroscopic and Collision Cross Section Data

PubChemLite’s predicted collision cross section (CCS) values for various adducts provide insights into the compound’s behavior in mass spectrometry (Table 2). The adduct exhibits a CCS of 166.5 Ų, while the adduct shows a higher value of 181.6 Ų, reflecting increased molecular surface area due to potassium ion coordination .

Table 2: Predicted Collision Cross Section (CCS) Values

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| 253.11829 | 166.5 | |

| 275.10023 | 172.8 | |

| 270.14483 | 175.3 | |

| 291.07417 | 181.6 |

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via nitration of tert-butyl-substituted m-xylene precursors. Under acidic conditions, nitric acid introduces nitro groups at positions 4 and 6, while the tert-butyl group is introduced through Friedel-Crafts alkylation. Reaction conditions (temperature, acid concentration) critically influence yield and purity.

Chemical Reactions

5-tert-Butyl-4,6-dinitro-m-xylene undergoes reactions typical of nitroaromatics:

-

Nitration: Further nitration at position 2 occurs under strongly acidic conditions, forming a trinitro derivative.

-

Reduction: Catalytic hydrogenation reduces nitro groups to amines, yielding 5-tert-Butyl-4,6-diamino-m-xylene, a potential intermediate for dyes.

-

Decomposition: Thermal decomposition above 200°C releases nitrogen oxides (), posing inhalation hazards.

Toxicity and Health Effects

Acute and Chronic Toxicity

Inhalation or dermal exposure to 5-tert-Butyl-4,6-dinitro-m-xylene may cause respiratory irritation, dermatitis, and systemic effects due to nitro group-mediated oxidative stress. While no carcinogenicity studies specific to this compound exist, IARC classifies structurally related nitromusks (e.g., musk xylene) as Group 2B carcinogens based on rodent tumorigenicity .

Mechanistic Insights

Nitro groups undergo enzymatic reduction in vivo, generating reactive nitrogen species (RNS) that damage DNA and proteins . This mechanism parallels findings in musk ambrette, where chronic exposure led to hepatic tumors in mice via RNS-induced mutagenesis .

Environmental Impact and Persistence

Bioaccumulation

The compound’s hydrophobicity () enables bioaccumulation in fatty tissues of aquatic organisms, with biomagnification factors exceeding 10,000 in fish models.

Degradation Dynamics

Atmospheric hydroxyl radicals () slowly degrade 5-tert-Butyl-4,6-dinitro-m-xylene, with a half-life of 15–30 days in air. Aquatic degradation is negligible due to photolytic stability, leading to sediment accumulation.

Regulatory Status and Guidelines

Global Regulatory Frameworks

-

EU (ECHA): Listed under REACH Annex XVII, restricting concentrations in consumer products to <0.1%.

-

U.S. (EPA): Classified as a High Production Volume (HPV) chemical, requiring ecological risk assessments.

Related Nitromusk Compounds

Table 3: Comparison with Key Nitromusk Analogs

Applications and Industrial Use

Primarily employed in fragrance formulations, 5-tert-Butyl-4,6-dinitro-m-xylene imparts a long-lasting musky scent to perfumes, detergents, and cosmetics. Its stability in alkaline conditions makes it suitable for soap-based products.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume